molecular formula C25H28N4O3 B2380596 1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251563-63-9

1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2380596
CAS RN: 1251563-63-9
M. Wt: 432.524
InChI Key: FKGNEBCUJVSLPV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclohexylamino group, a carboxamide group, and a naphthyridine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a naphthyridine core, which is a type of heterocyclic compound. Attached to this core are several different groups including a cyclohexylamino group and a carboxamide group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, amines can react with isocyanates to form ureas or thiourethanes .

Scientific Research Applications

Sensor Development

Researchers are increasingly interested in developing chemosensors and sensors. This compound’s properties could contribute to the field of sensor technology .

properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-16-7-6-10-19(13-16)28-25(32)21-14-29(15-22(30)27-18-8-4-3-5-9-18)24-20(23(21)31)12-11-17(2)26-24/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3,(H,27,30)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGNEBCUJVSLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(cyclohexylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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